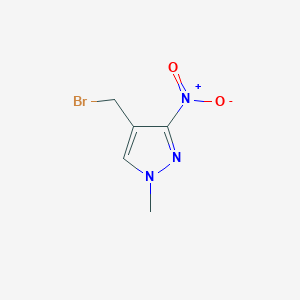

4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

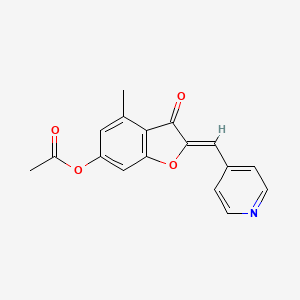

Descripción general

Descripción

The compound “4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals . The specific chemical reactions that “4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole” undergoes are not available in the sources I found.Aplicaciones Científicas De Investigación

- 4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole can serve as a building block for ligands and chelating agents. Researchers have utilized it to create ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands play essential roles in coordination chemistry, catalysis, and metal-ion sensing.

- The compound acts as an intermediate in the synthesis of eprosartan , an antihypertensive agent. Eprosartan is used to manage high blood pressure and belongs to the class of angiotensin II receptor antagonists. The bromomethyl group in the pyrazole structure contributes to its synthesis .

- Researchers have explored 4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin). Temoporfin is a second-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment. Photosensitizers like temoporfin generate reactive oxygen species upon light activation, selectively destroying cancer cells .

- One significant area of research involves the synthesis of bicyclic derivatives using this compound. For instance, N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives can be synthesized, which may have applications in medicinal chemistry or materials science.

- The bromomethyl group in the pyrazole ring can participate in various chemical reactions, making it useful for functional materials. Researchers have explored its potential in sensor development, including fluorescence-based assays and heterogeneous detection systems. Boronic acids, which share some similarities with this compound, have been widely used in sensing applications .

Synthesis of Ligands and Chelating Agents

Intermediate in Drug Synthesis

Photosensitizer Development

Synthesis of Bicyclic Derivatives

Functional Materials and Sensors

Mecanismo De Acción

Mode of Action

The compound could interact with its target in a variety of ways, such as by binding to a specific site on the protein, inhibiting its function, or altering its structure. The bromomethyl group, for example, is often involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway and affect the production of certain metabolites .

Propiedades

IUPAC Name |

4-(bromomethyl)-1-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHJHLKSJPGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)